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Compound of Interest

Compound Name:
3-methoxy-4-nitro-1H-pyrazole-5-

carbonyl chloride

CAS No.: 1159988-54-1

Cat. No.: B3215305

Get Quote

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal

chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure and

ability to engage in various biological interactions have established it as a "privileged scaffold"

in drug discovery.[2][3] The 3-methoxy-4-nitro-1H-pyrazole framework represents a particularly

strategic starting point for chemical synthesis. The electronic properties of this core are

distinctly modulated by its substituents: the electron-donating methoxy group at the C3 position

and the potent electron-withdrawing nitro group at the C4 position.

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of the chemical structure, synthesis, reactivity, and potential

applications of 3-methoxy-4-nitro-1H-pyrazole and its derivatives. We will delve into the

causality behind synthetic choices and provide actionable experimental protocols, grounding all

claims in authoritative sources.
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The parent compound, 3-methoxy-4-nitro-1H-pyrazole, is a solid at room temperature with a

melting point in the range of 198-201°C. Its fundamental properties are summarized below.

Property Value Source

CAS Number 400755-41-1 [4]

Molecular Formula C₄H₅N₃O₃ [4][5]

Molecular Weight 143.10 g/mol [5]

Physical Form Solid [4]

Melting Point 198-201 °C

InChI Key
GLNYWXCDHONDOZ-

UHFFFAOYSA-N
[4]

Structural Characterization: Spectroscopic Signatures
While specific, detailed spectra for the parent compound require direct acquisition[6], its

structure can be confidently confirmed by a combination of standard spectroscopic techniques.

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methoxy (-

OCH₃) protons, a singlet for the C5 proton of the pyrazole ring, and a broad singlet for the

N1-H proton.

¹³C NMR: Key signals would include the methoxy carbon, and three distinct aromatic

carbons for C3, C4, and C5 of the pyrazole ring. The carbon attached to the nitro group (C4)

would be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic

absorption bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂)

group.[7] Other expected bands include N-H stretching, C-H stretching, C=N ring vibrations,

and the C-O stretch of the methoxy group.[7]

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular

ion peak (M+) and characteristic fragmentation patterns, such as the loss of the nitro or

methoxy groups.
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Synthesis of the 3-Methoxy-4-nitro-1H-pyrazole Core
The synthesis of this scaffold can be approached through several logical pathways, primarily

revolving around the sequence of nitration and methylation. Lacking a single published

procedure for the exact target, we can construct reliable protocols based on well-established

pyrazole chemistry.[8]

Synthetic Strategy: Causality and Choices
The two most logical routes involve either (A) nitration followed by O-methylation or (B) O-

methylation followed by nitration.

Route A (Preferred): Nitration of 3-Hydroxy-4-nitropyrazole. This route is often preferred as

the nitration of pyrazole itself is a well-documented reaction that reliably yields the 4-nitro

isomer.[9] Subsequent O-methylation of the resulting 3-hydroxy-4-nitropyrazole can be

achieved under standard, high-yielding conditions.

Route B: Nitration of 3-Methoxypyrazole. This route is also viable. However, the methoxy

group is an activating, ortho-para director. While the C4 position is electronically favored for

electrophilic substitution, careful control of reaction conditions is necessary to avoid potential

side reactions or over-nitration.

The diagram below illustrates the general synthetic logic for producing N-substituted derivatives

from the core scaffold.
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Route A: Nitration First

Core Scaffold

Derivatization

Pyrazole Precursor
(e.g., 3-Hydroxypyrazole)

Step 1: Nitration
(e.g., HNO₃/H₂SO₄)

4-Nitro-1H-pyrazol-3-ol

Step 2: O-Methylation
(e.g., MeI, Base)

3-Methoxy-4-nitro-1H-pyrazole

Step 3: N-Alkylation
(R-X, Base)

N-Substituted Derivative

General workflow for synthesis and derivatization.
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Caption: General workflow for synthesis and derivatization.
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Experimental Protocol: Synthesis of 3-Methoxy-4-nitro-
1H-pyrazole via Route A
This protocol is a representative, two-step procedure based on established methods for

pyrazole nitration and O-alkylation.[9][10]

Step 1: Nitration of 1H-Pyrazol-3-ol

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.

Substrate Addition: Slowly add 1H-pyrazol-3-ol (1.0 eq) portion-wise, ensuring the

temperature remains below 10°C.

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and

concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the

temperature at 0-5°C.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for

several hours or until TLC analysis indicates the consumption of the starting material.

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is

collected by vacuum filtration, washed thoroughly with cold water until the washings are

neutral, and dried.

Purification: The crude 4-nitro-1H-pyrazol-3-ol can be purified by recrystallization from a

suitable solvent like ethanol/water.

Step 2: O-Methylation of 4-Nitro-1H-pyrazol-3-ol

Reaction Setup: Dissolve the dried 4-nitro-1H-pyrazol-3-ol (1.0 eq) in a suitable dry solvent

such as DMF or acetonitrile in a round-bottom flask under an inert atmosphere.

Base Addition: Add a base such as sodium hydride (NaH, 60% dispersion, 1.0 eq) or

potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C.[10]

Alkylation: After stirring for 15-30 minutes, add methyl iodide (MeI, 1.2 eq) dropwise at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis shows

complete conversion. Gentle heating (e.g., 60°C) may be required depending on the

base/solvent system.[10]

Workup: Quench the reaction by the slow addition of water. Extract the aqueous mixture with

an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The resulting crude 3-methoxy-4-nitro-1H-pyrazole can be purified by column

chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights
The reactivity of the 3-methoxy-4-nitro-1H-pyrazole scaffold is governed by the interplay

between the electron-donating methoxy group and the electron-withdrawing nitro group.

Caption: Electronic influence of substituents on the pyrazole core.

Ring Reactivity: The powerful electron-withdrawing nature of the nitro group at the C4

position deactivates the pyrazole ring towards further electrophilic aromatic substitution.[7]

Conversely, it makes the ring more susceptible to nucleophilic attack under certain

conditions.

N-H Acidity and N-Alkylation: The N-H proton is acidic and can be readily removed by a

base, allowing for facile N-alkylation or N-arylation. This is the most common site for

introducing molecular diversity.

C-H Functionalization: While the ring is generally deactivated, modern cross-coupling

methodologies may allow for regioselective C-H activation, particularly at the C5 position.[11]

Reactivity of the Nitro Group: The nitro group is the most versatile functional handle on this

scaffold. Its reduction to a primary amine is a crucial transformation.[7] This resulting 4-

aminopyrazole is a valuable intermediate for synthesizing a wide array of biologically active

compounds, including fused heterocyclic systems, through amide bond formation,

sulfonylation, or diazotization reactions.[7][9]

Applications in Drug Discovery
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Pyrazole derivatives exhibit a remarkably broad spectrum of biological activities, including anti-

inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][7] The 3-methoxy-

4-nitro-1H-pyrazole scaffold is an excellent starting point for leveraging this potential.

Scaffold for Library Synthesis: The ease of N-alkylation and the ability to transform the nitro

group into a versatile amino group make this compound an ideal building block for

combinatorial chemistry and the generation of diverse compound libraries.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic

or heterocyclic systems to improve pharmacokinetic properties or target engagement.

Anti-inflammatory and Anticancer Agents: The substitution pattern is critical for biological

activity. The presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring

attached to a pyrazole has been noted to enhance anticancer activity.[2] While this

compound has the nitro group directly on the pyrazole, the principle of using this functionality

to modulate activity is key. The amino derivatives are precursors to compounds that could

target kinases, a major class of anticancer drug targets. Similarly, many anti-inflammatory

pyrazoles, like Celecoxib, feature specific substitution patterns that could be mimicked using

this core.[1][12]

Conclusion
The 3-methoxy-4-nitro-1H-pyrazole core is a highly functionalized and synthetically versatile

scaffold. Its distinct electronic properties, governed by the opposing effects of the methoxy and

nitro groups, provide a unique platform for chemical modification. The straightforward pathways

for its synthesis and the strategic importance of the nitro group as a precursor to a primary

amine make it an invaluable building block for researchers in medicinal chemistry and drug

development. A thorough understanding of its structure, reactivity, and synthetic accessibility

empowers scientists to design and create novel derivatives with the potential for significant

therapeutic impact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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